![molecular formula C16H18N2O B2828685 6-[(1-Cyclobutylaziridin-2-yl)methoxy]quinoline CAS No. 2411241-08-0](/img/structure/B2828685.png)
6-[(1-Cyclobutylaziridin-2-yl)methoxy]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(1-Cyclobutylaziridin-2-yl)methoxy]quinoline is a complex organic compound characterized by its unique structure, which includes a quinoline core linked to a cyclobutylaziridine moiety via a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(1-Cyclobutylaziridin-2-yl)methoxy]quinoline typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of an appropriate aniline derivative with a suitable aldehyde or ketone. The cyclobutylaziridine moiety can be introduced via a nucleophilic substitution reaction, where a cyclobutylamine derivative reacts with an epoxide or halide precursor. The final step involves the methoxylation of the quinoline core, which can be achieved using a methoxyating agent such as dimethyl sulfate or methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-[(1-Cyclobutylaziridin-2-yl)methoxy]quinoline can undergo various chemical reactions, including:
Oxidation: The quinoline core can be oxidized to form quinoline N-oxide derivatives.
Reduction: The aziridine ring can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other nucleophiles, such as thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium thiolate or primary amines under basic conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Cyclobutylamine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-[(1-Cyclobutylaziridin-2-yl)methoxy]quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 6-[(1-Cyclobutylaziridin-2-yl)methoxy]quinoline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The aziridine ring can act as an electrophile, forming covalent bonds with nucleophilic sites in proteins or DNA, which can result in biological activity.
Comparison with Similar Compounds
Similar Compounds
6-Methoxyquinoline: Lacks the cyclobutylaziridine moiety, resulting in different reactivity and applications.
6-[(1-Cyclobutylamino)methoxy]quinoline: Similar structure but with an amine instead of an aziridine ring, leading to different chemical properties.
6-[(1-Cyclobutylaziridin-2-yl)ethoxy]quinoline: Similar structure but with an ethoxy group instead of a methoxy group, affecting its reactivity and applications.
Uniqueness
6-[(1-Cyclobutylaziridin-2-yl)methoxy]quinoline is unique due to the presence of both the cyclobutylaziridine moiety and the methoxy group, which confer distinct chemical and biological properties. This combination of features makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
6-[(1-cyclobutylaziridin-2-yl)methoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-4-13(5-1)18-10-14(18)11-19-15-6-7-16-12(9-15)3-2-8-17-16/h2-3,6-9,13-14H,1,4-5,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBXCAXCIGHOGOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CC2COC3=CC4=C(C=C3)N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-benzyl-5-(4-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2828602.png)
![6-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2828603.png)
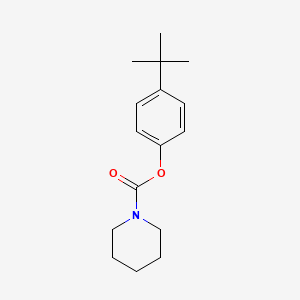
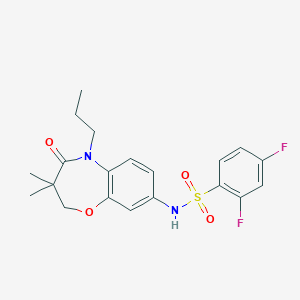
![4-[(3-Methylcyclohexyl)sulfamoyl]benzenesulfonyl fluoride](/img/structure/B2828606.png)
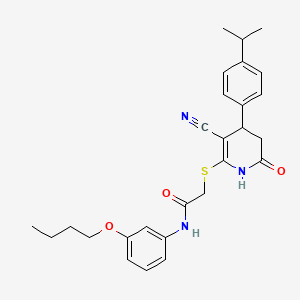
![N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-4-fluorobenzamide](/img/structure/B2828608.png)
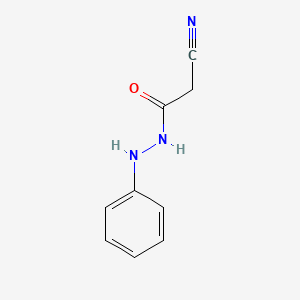

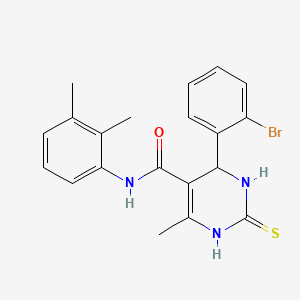
![1-{7-CHLORO-3-[3-(TRIFLUOROMETHYL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL}-4-(2-METHOXYPHENYL)PIPERAZINE](/img/structure/B2828618.png)
![N-[2-(Oxolan-3-yl)-1-phenylethyl]prop-2-enamide](/img/structure/B2828620.png)
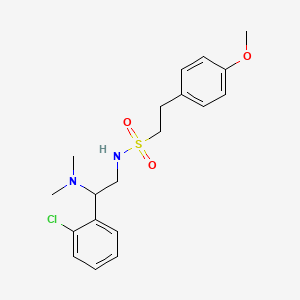
![N-(2,4-dimethoxyphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2828625.png)
